![molecular formula C7H10ClF2NO2 B2394483 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone CAS No. 2411227-13-7](/img/structure/B2394483.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloroethanone moiety linked to an azetidine ring substituted with a difluoromethoxymethyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-(difluoromethoxymethyl)azetidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is not fully elucidated, but it is believed to involve interactions with specific molecular targets. The chloroethanone moiety may act as an electrophile, reacting with nucleophilic sites in biological molecules. The azetidine ring and difluoromethoxymethyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
相似化合物的比较
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium chloride: Shares the chloro group and azetidine-like structure but differs in the substituents on the ring.
2-Chloro-1,1,2-trifluoroethane: Contains a chloro group and fluorine atoms but lacks the azetidine ring.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar in having a chloroethanone moiety but with a hydroxyphenyl group instead of the azetidine ring.
Uniqueness
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the difluoromethoxymethyl group is particularly noteworthy, as it can influence the compound’s lipophilicity and metabolic stability .
属性
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-1-6(12)11-2-5(3-11)4-13-7(9)10/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLIHHFIUSBLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)COC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
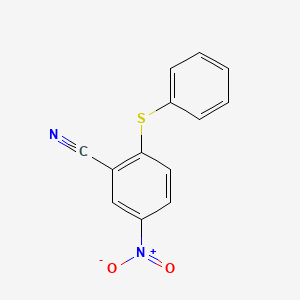
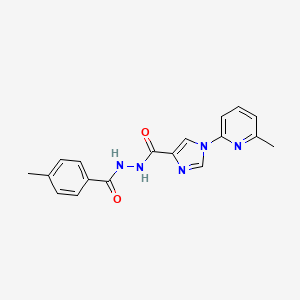
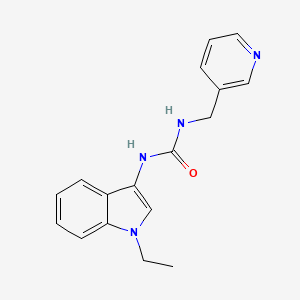
![methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate](/img/structure/B2394406.png)

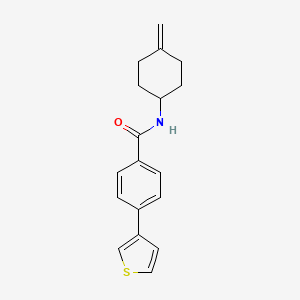
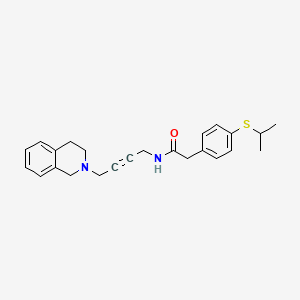
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2394415.png)
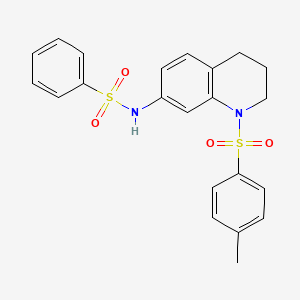

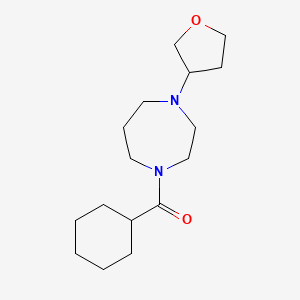
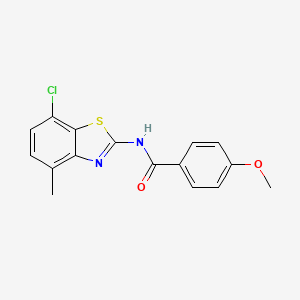
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
